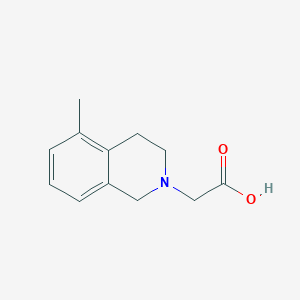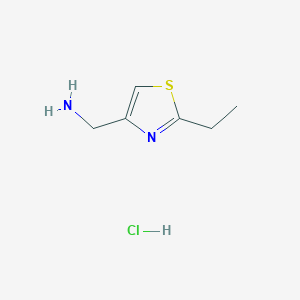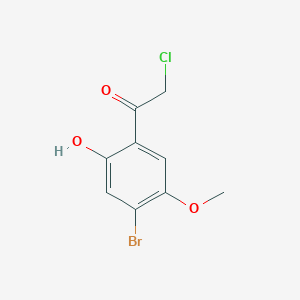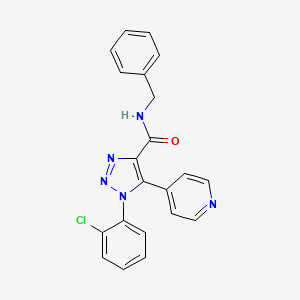
2-(2,4,6-trichloroanilino)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6-Trichloroaniline is a chemical compound with a formula of C6H4Cl3N . It appears as long needles or fine, light purple fibers .
Synthesis Analysis
2,4,6-Trichloroaniline can be prepared by the reaction of dry aniline with chlorine gas while in an anhydrous solution of carbon tetrachloride . The reaction results in 2,4,6-Trichloroaniline precipitating from the solution as a white solid .Molecular Structure Analysis
The molecular structure of 2,4,6-Trichloroaniline consists of a benzene ring with three chlorine atoms and one amino group attached .Chemical Reactions Analysis
2,4,6-Trichloroaniline is sensitive to exposure to light and air . It is insoluble in water but soluble in chloroform, ether, and ethanol .Physical And Chemical Properties Analysis
2,4,6-Trichloroaniline has a molar mass of 196.46 g/mol . It has a melting point of 78.5 °C and a boiling point of 262 °C . Its solubility in water is 40 mg/L .科学的研究の応用
Chemical Synthesis and Derivatives
Polysubstituted Isoindole-1,3-dione Analogs Synthesis Research by Tan et al. (2014) explored the synthesis of new polysubstituted isoindole-1,3-dione analogs, highlighting the formation of various derivatives like epoxide, triacetate, and a tricyclic derivative. This indicates the compound's potential in synthesizing diverse chemical structures, useful in various applications (Tan et al., 2014).
Hexahydro-1H-Isoindole-1,3(2H)-dione Derivatives Another study by Tan et al. (2016) developed a synthesis approach for hexahydro-1H-isoindole-1,3(2H)-dione derivatives. This process involved the epoxidation of certain compounds and subsequent reaction with nucleophiles, leading to the formation of derivatives like amino and triazole (Tan et al., 2016).
Crystal Structure Analysis
Tricyclic N-Aminoimides Struga et al. (2007) synthesized and analyzed the crystal structure of two tricyclic N-aminoimides. The study highlighted the unique noncentrosymmetric crystals and molecular interactions, such as hydrogen bonds and electrostatic interactions. This research contributes to the understanding of molecular structures and potential applications in various fields (Struga et al., 2007).
Structural and Reactivity Differences Mitchell et al. (2013) conducted a comparison study of two homologous tricyclic imides, observing their crystal structures and intermolecular hydrogen-bonding interactions. This research provides insight into the structural nuances and potential reactivity of related compounds (Mitchell et al., 2013).
Optical and Vibrational Studies
Structural and Vibrational Studies Arjunan et al. (2009) performed detailed Fourier transform infrared and Raman spectroscopic analysis on certain isoindole-1,3(2H)-dione derivatives. The study offers a comprehensive vibrational assignment and correlates experimental data with theoretical density functional theory calculations, contributing to the fundamental understanding of molecular vibrations and structure (Arjunan et al., 2009).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-(2,4,6-trichloroanilino)-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl3N2O2/c15-7-5-10(16)12(11(17)6-7)18-19-13(20)8-3-1-2-4-9(8)14(19)21/h1-2,5-6,8-9,18H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUIRZEJIHWKXDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2C1C(=O)N(C2=O)NC3=C(C=C(C=C3Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4,6-trichloroanilino)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-[(4-Bromophenyl)methyl]-3-(4-methoxyphenyl)-5,7-dimethyl-5,7,9-trihydro-1,2, 4-triazolo[3,4-i]purine-6,8-dione](/img/no-structure.png)
![(2S)-3-Hydroxy-2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}propanoic acid](/img/structure/B2507632.png)


![1-adamantyl-[1-[(4-ethylphenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]methanone](/img/structure/B2507637.png)
![Ethyl 2-{2-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}acetate](/img/structure/B2507638.png)
![4,4,5,5-Tetramethyl-2-[(E)-2-(4-nitrophenyl)prop-1-enyl]-1,3,2-dioxaborolane](/img/structure/B2507639.png)



![N-(3,5-dimethoxyphenyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2507647.png)
![2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide](/img/structure/B2507649.png)
![4-[({5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}thio)acetyl]morpholine](/img/structure/B2507650.png)
